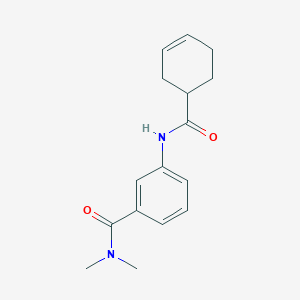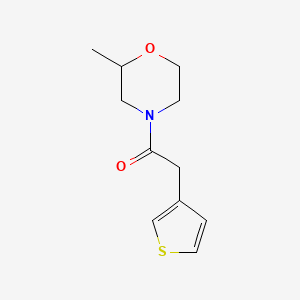
1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone, also known as MTE, is a chemical compound that has been of great interest in scientific research. This compound belongs to the class of ketones and contains a morpholine ring and a thiophene ring in its structure. MTE has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone is not fully understood. However, studies have suggested that 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone inhibits the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant properties. In vivo studies have shown that 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone administration reduces the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone also exhibits a wide range of therapeutic effects, making it a versatile compound for studying various diseases. However, 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has not been extensively studied for its toxicity and safety profile, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone derivatives with improved efficacy and safety profiles could be explored. Overall, 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has shown promising therapeutic potential, and further research is needed to fully understand its therapeutic applications.
Synthesemethoden
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone involves the reaction of 2-chloro-3-thiophenecarboxaldehyde with 2-methylmorpholine in the presence of a base, followed by oxidation with a mild oxidizing agent. The reaction yields 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone exhibits anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB). In addition, 1-(2-Methylmorpholin-4-yl)-2-thiophen-3-ylethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-12(3-4-14-9)11(13)6-10-2-5-15-8-10/h2,5,8-9H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRKXTDJYFGDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

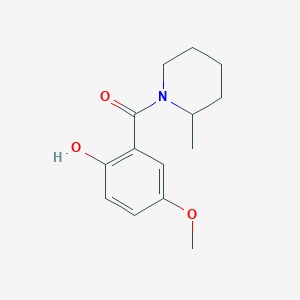
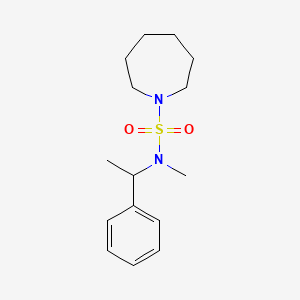
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
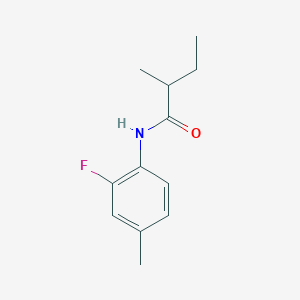

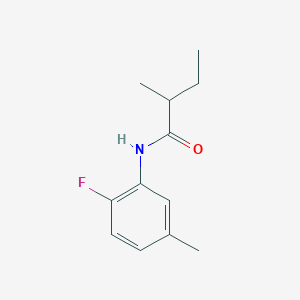
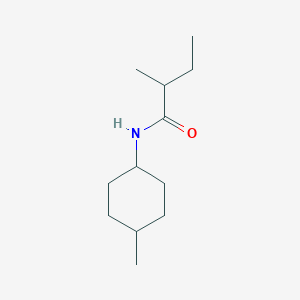
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
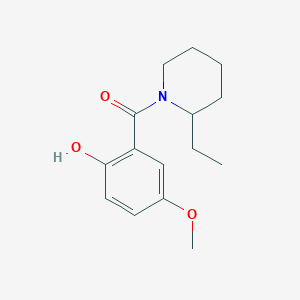
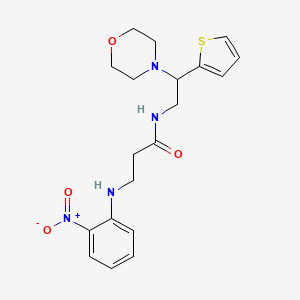
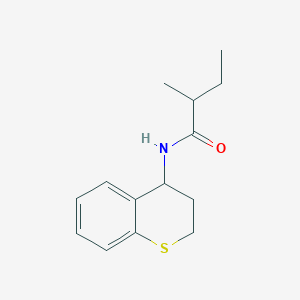
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)
